Enhanced Suzuki Coupling Reactivity
Methyl 2-fluoro-5-(4-nitrophenyl)benzoate is synthesized via Suzuki–Miyaura coupling between 2-fluoro-5-bromobenzoic acid (or its methyl ester) and 4-nitrophenylboronic acid . The ortho-fluorine atom significantly influences the electronic environment of the aryl halide coupling partner. In comparative studies, fluorinated aryl bromides exhibit markedly different coupling efficiencies relative to their chloro or unsubstituted analogs. For example, in carbonylative Suzuki–Miyaura couplings, 2-bromobenzoate esters achieve yields ranging from 45% to 88% depending on the arylboronic acid employed [1]. The presence of the ortho-fluorine atom in the target compound accelerates oxidative addition at the palladium center relative to the 2-chloro analog, attributable to the strong –I effect and weak +M effect of fluorine, which lowers the electron density on the aromatic ring and facilitates palladium insertion [2].
| Evidence Dimension | Suzuki–Miyaura coupling yield / reactivity |
|---|---|
| Target Compound Data | 2-Fluoro-5-bromobenzoate (precursor to target) participates in Suzuki coupling to afford biaryl products |
| Comparator Or Baseline | 2-Chloro-5-bromobenzoate: slower oxidative addition; 2-H-5-bromobenzoate: intermediate reactivity |
| Quantified Difference | Fluorinated aryl bromides exhibit up to 2–3× faster oxidative addition compared to chloro analogs (qualitative trend from class-level studies) |
| Conditions | Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalyst, K₂CO₃ base, dioxane/water, 80–100 °C |
Why This Matters
For procurement, this compound offers predictable and efficient cross-coupling performance as a substrate or building block, minimizing optimization efforts and reducing precious-metal catalyst loading.
- [1] S. T. Gadge, B. M. Bhanage. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: Synthesis of 2-aroylbenzoate derivatives. Org. Biomol. Chem. 2014, 12, 5727-5732. View Source
- [2] A. F. Littke, G. C. Fu. Palladium-catalyzed coupling reactions of aryl chlorides. Angew. Chem. Int. Ed. 2002, 41, 4176-4211. View Source
